

Application Notes and Protocols for Therapeutic Drug Monitoring of Carbimazole-d5

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Compound of Interest

Compound Name: Carbimazole-d5

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Introduction

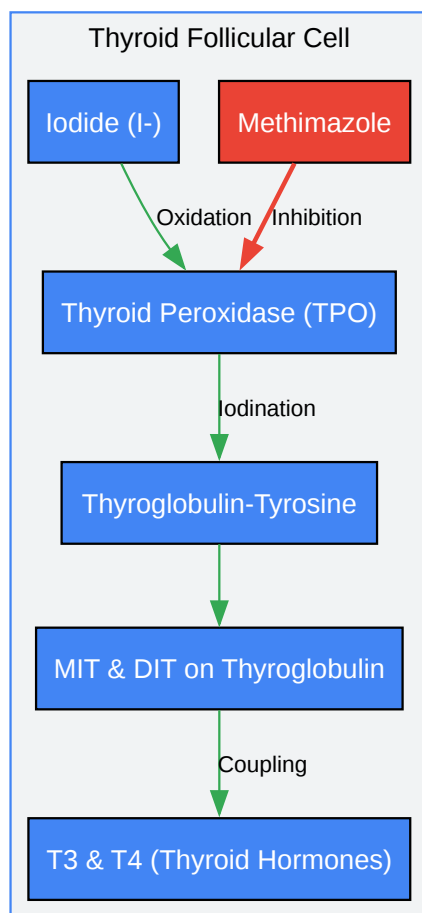
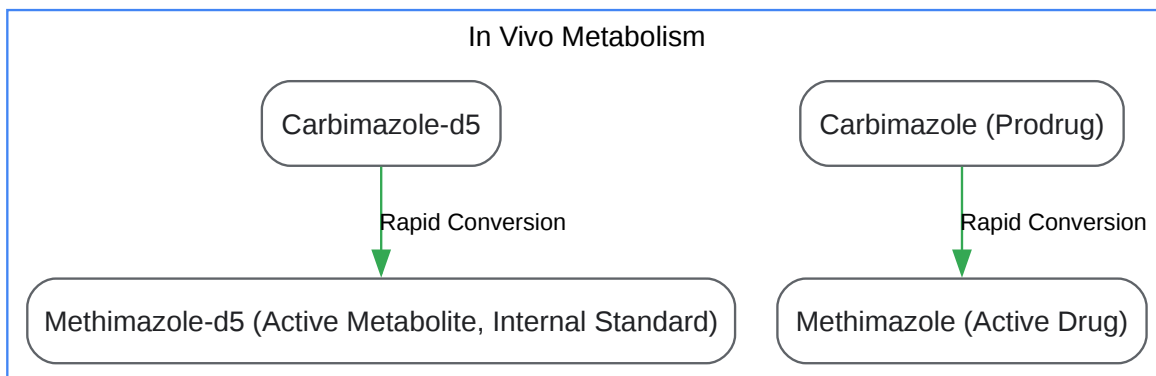
Carbimazole is a widely used antithyroid drug for the management of hyperthyroidism. It acts as a prodrug, rapidly and completely metabolizing to its active form, methimazole (MMI), upon absorption.[1][2] Therapeutic drug monitoring (TDM) of methimazole is crucial for optimizing treatment efficacy and minimizing dose-related side effects. The use of a stable isotope-labeled internal standard, such as **Carbimazole-d5** (which metabolizes to Methimazole-d5), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision.[3][4]

These application notes provide detailed protocols for the determination of methimazole in human plasma using LC-MS/MS with **Carbimazole-d5** as an internal standard. The methodologies described are intended for research and development purposes.

Metabolic Conversion and Mechanism of Action

Carbimazole undergoes rapid in vivo conversion to its pharmacologically active metabolite, methimazole.[5][6] Methimazole exerts its therapeutic effect by inhibiting the thyroid peroxidase (TPO) enzyme in the thyroid gland.[1][7][8] TPO is essential for the synthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[4][9] By blocking

TPO, methimazole effectively reduces the production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.[1][7][8]



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